molecular formula C7H8ClN3O B3286041 (3-Amino-4-chlorophenyl)urea CAS No. 81807-29-6

(3-Amino-4-chlorophenyl)urea

Cat. No. B3286041
CAS RN: 81807-29-6
M. Wt: 185.61 g/mol
InChI Key: HEDZDBXQLRNBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Amino-4-chlorophenyl)urea” is a chemical compound with the molecular formula C7H8ClN3O. It has a molecular weight of 185.61 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” and similar compounds typically involves the reaction of an aryl amine with a compound like phosgene or a phosgene equivalent . The starting material is a substituted aryl amine, an aniline, which is treated with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phenyl group linked to one nitrogen atom of a urea group . The InChI code for this compound is 1S/C7H8ClN3O/c8-5-2-1-4 (3-6 (5)9)11-7 (10)12/h1-3H,9H2, (H3,10,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

The corrosion inhibition performance of derivatives, specifically 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, has been evaluated for protecting mild steel in acidic environments. These studies revealed the compounds' efficiency as corrosion inhibitors, confirming their mixed mode of inhibition and strong adsorption on the mild steel surface, leading to the formation of a protective layer (Mistry, Patel, Patel, & Jauhari, 2011).

Antioxidant Activity

Research into the synthesis and antioxidant activity of new thiazole analogues possessing urea, thiourea, and selenourea functionality has shown potent antioxidant properties. Derivatives with halogen groups, especially those containing selenourea functionality, exhibited significant activity, suggesting these compounds as a new class of potent antioxidant agents worthy of further investigation (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Optoelectronic Properties

A computational study on a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, highlighted its significant electro-optic properties. The material demonstrates superior potential applications in nonlinear optics, confirmed by second and third harmonic generation studies, showing its feasibility for optoelectronic device fabrications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).

Antimycobacterial Activity

Studies on substituted urea derivatives prepared by reacting 3,4-dichlorophenyl isocyanate with various compounds showed appreciable activity as antimycobacterial agents against Mycobacterium tuberculosis. This highlights some derivatives as interesting lead molecules for developing novel types of drugs effective against this re-emerging pathogen (Scozzafava, Mastrolorenzo, & Supuran, 2001).

Complexation and Unfolding Studies

Research into the complexation-induced unfolding of heterocyclic ureas revealed their ability to form multiply hydrogen-bonded complexes. This study provides insights into the structural behavior of these compounds, with implications for their use in self-assembly and as building blocks in molecular engineering (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Future Directions

The future directions for research on “(3-Amino-4-chlorophenyl)urea” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

(3-amino-4-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,9H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDZDBXQLRNBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-4-chlorophenyl)urea
Reactant of Route 2
Reactant of Route 2
(3-Amino-4-chlorophenyl)urea
Reactant of Route 3
Reactant of Route 3
(3-Amino-4-chlorophenyl)urea
Reactant of Route 4
Reactant of Route 4
(3-Amino-4-chlorophenyl)urea
Reactant of Route 5
Reactant of Route 5
(3-Amino-4-chlorophenyl)urea
Reactant of Route 6
Reactant of Route 6
(3-Amino-4-chlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.